

The Genesis and Evolution of Triazine-Based Reactive Dyes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Green 19*

Cat. No.: *B12281969*

[Get Quote](#)

A deep dive into the history, chemical development, and application of the dyes that revolutionized textile coloration.

The advent of triazine-based reactive dyes in the mid-20th century marked a paradigm shift in the textile industry. For the first time, dyers could achieve vibrant, long-lasting colors on cellulosic fibers like cotton through the formation of a covalent bond between the dye and the fiber. This technical guide explores the historical development of these revolutionary colorants, from their initial discovery to the sophisticated bifunctional molecules in use today. It provides an in-depth look at their synthesis, reaction mechanisms, and the experimental protocols that govern their application, catering to researchers, scientists, and professionals in the field of dye and drug development.

A Historical Milestone: The Dawn of Reactive Dyes

The journey of triazine-based reactive dyes began in the 1950s with a groundbreaking discovery at Imperial Chemical Industries (ICI). In 1954, I.D. Rattee and W.E. Stephen found that dichlorotriazine dyes could form a covalent bond with cellulose fibers under alkaline conditions, leading to the first patent for reactive dyes.^[1] This innovation culminated in the commercial release of the first reactive dyes, the Procion MX range, by ICI in 1956.^{[1][2]} These early dyes were based on the highly reactive dichlorotriazine (DCT) system.

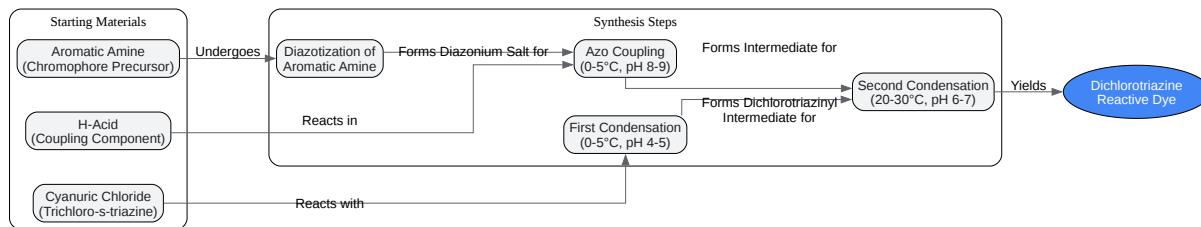
A year later, the less reactive monochlorotriazine (MCT) derivatives were introduced as Procion H and Cibacron dyes.^[3] This development offered dyers more control over the dyeing process. The 1970s witnessed another significant leap with the introduction of bifunctional reactive dyes,

which contained two reactive groups per molecule. These dyes offered higher fixation rates, increasing from a typical 60% for monofunctional dyes to 80% for their bifunctional counterparts.[3]

The Chemistry of Triazine-Based Reactive Dyes

The core of a triazine-based reactive dye is the 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. The reactivity of these dyes is attributed to the presence of one or two labile chlorine atoms attached to the triazine ring. These chlorine atoms can be displaced by the nucleophilic hydroxyl groups of cellulose fibers in an alkaline medium, forming a stable covalent ether linkage.

Generations of Triazine Dyes


The development of triazine-based reactive dyes can be categorized into distinct generations based on their reactive systems:

- First Generation (Dichlorotriazine - DCT): These are highly reactive dyes that can be applied at low temperatures (around 30-40°C). However, their high reactivity also makes them prone to hydrolysis, a competing reaction where the dye reacts with water instead of the fiber.[4][5]
- Second Generation (Monochlorotriazine - MCT): By replacing one of the chlorine atoms with an amino or alkoxy group, the reactivity of the triazine ring is reduced. This allows for dyeing at higher temperatures (around 80°C) with better stability of the dye bath.[4]
- Third Generation (Bifunctional Dyes): These dyes incorporate two reactive groups, which can be two MCT groups (homo-bifunctional) or a combination of an MCT group and another reactive group like a vinyl sulfone (hetero-bifunctional). This dual-reactive nature significantly improves the fixation efficiency and overall fastness properties of the dyeing.[6][7]

Synthesis of Triazine-Based Reactive Dyes: A Methodological Overview

The synthesis of a typical triazine-based azo dye is a multi-step process involving the condensation of cyanuric chloride with an aromatic amine (the chromophore) and a coupling component.

General Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for a dichlorotriazine reactive dye.

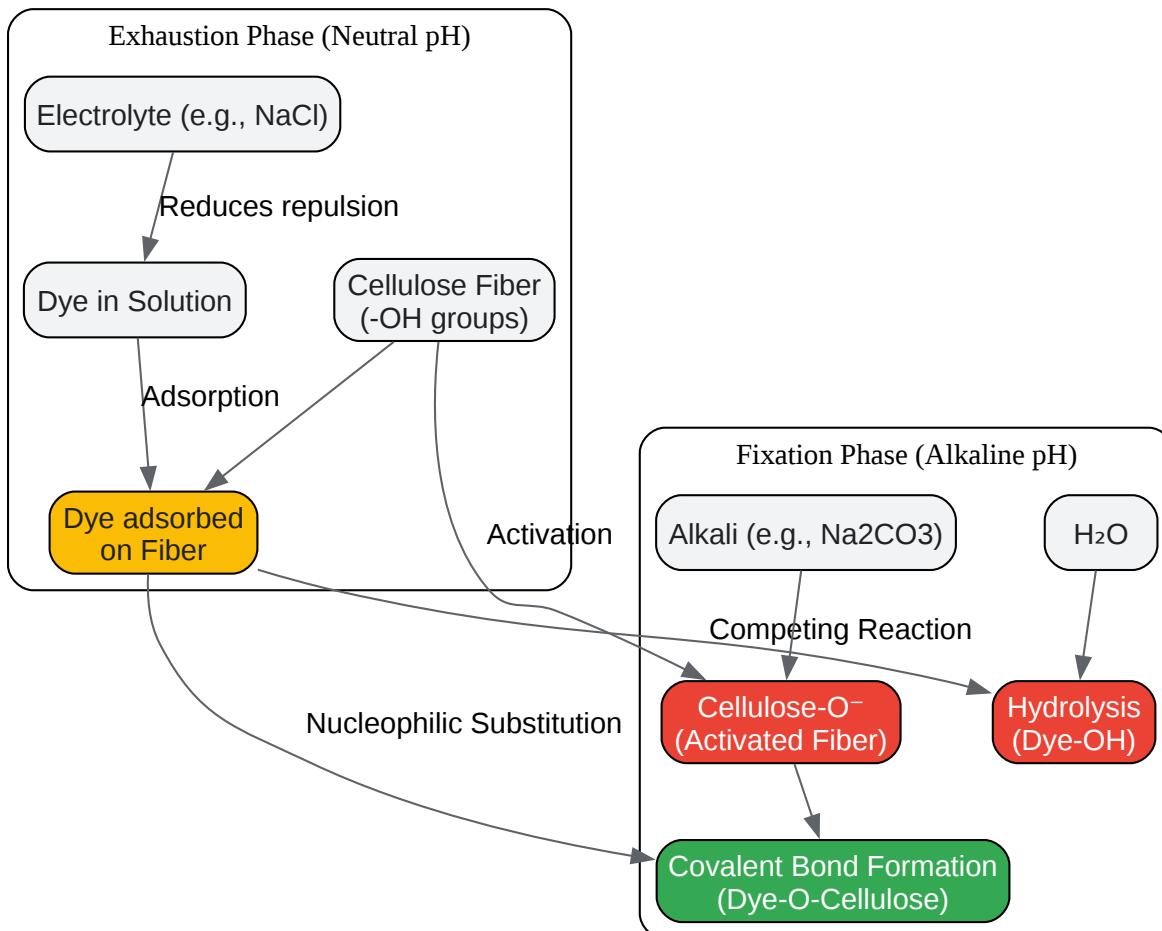
Experimental Protocol: Synthesis of a Dichlorotriazine Dye (e.g., C.I. Reactive Red 1)

This protocol describes the synthesis of a dichlorotriazine dye, exemplified by the manufacturing process of C.I. Reactive Red 1.[\[8\]](#)

Step 1: First Condensation

- Suspend 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in ice-water.
- Slowly add a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) to the suspension while maintaining the temperature at 0-5°C.
- Control the pH of the reaction mixture at 4.0-5.0 by the addition of a dilute sodium carbonate solution.
- Stir the mixture for 2-4 hours until the condensation is complete.

Step 2: Diazotization


- Dissolve 2-Aminobenzenesulfonic acid in water and cool the solution to 0-5°C.
- Add hydrochloric acid to the solution.
- Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

Step 3: Azo Coupling

- Add the freshly prepared diazonium salt solution to the condensation product from Step 1.
- Maintain the temperature at 0-10°C and adjust the pH to 8.0-9.0 with sodium carbonate to facilitate the coupling reaction.
- Stir the mixture until the coupling is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
- The final dye is then isolated by salting out with sodium chloride, followed by filtration and drying.

The Dyeing Mechanism: Bonding with Cellulose

The application of triazine-based reactive dyes to cellulosic fibers is a two-stage process: exhaustion and fixation.

[Click to download full resolution via product page](#)

Caption: Dyeing mechanism of triazine dyes on cellulose.

Experimental Protocol: Exhaust Dyeing of Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with a monochlorotriazine (hot brand) reactive dye.[9][10]

Materials and Reagents:

- Cotton fabric
- Monochlorotriazine reactive dye
- Sodium chloride (Glauber's salt)
- Sodium carbonate (soda ash)
- Levelling agent
- Deionized water

Procedure:

- Prepare a dye bath with the required amount of water and a levelling agent (e.g., 1 g/L). The material-to-liquor ratio is typically 1:20.
- Introduce the pre-wetted cotton fabric into the dye bath at room temperature.
- Add the pre-dissolved dye solution to the bath and run for 10-15 minutes.
- Gradually raise the temperature to 80-85°C.
- Add the required amount of sodium chloride in portions to promote the exhaustion of the dye onto the fabric.
- Continue dyeing at this temperature for 30-45 minutes.
- Add the pre-dissolved sodium carbonate to the dye bath to increase the pH to 10.5-11.0, initiating the fixation reaction.
- Continue the dyeing for another 45-60 minutes to ensure complete fixation.
- Cool the dye bath, and rinse the fabric thoroughly with cold water.
- Soap the dyed fabric at the boil with a non-ionic detergent to remove any unfixed dye.
- Finally, rinse the fabric with warm and then cold water and dry.

Quantitative Analysis and Performance Evaluation

The performance of reactive dyes is primarily assessed by their exhaustion and fixation efficiencies, as well as their fastness properties.

Exhaustion and Fixation Data

The following table summarizes typical exhaustion and fixation data for different types of triazine-based reactive dyes on cotton.

Dye Type	Reactive Group(s)	Typical Dyeing Temp. (°C)	Exhaustion (%)	Fixation (%)
First Generation	Dichlorotriazine (DCT)	30 - 40	60 - 70	50 - 60
Second Generation	Monochlorotriazine (MCT)	80 - 85	70 - 80	60 - 70
Third Generation	Homo-bifunctional (MCT-MCT)	80 - 90	85 - 95	80 - 90
Third Generation	Hetero-bifunctional (MCT-VS)	60 - 80	80 - 90	75 - 85

Note: VS refers to Vinyl Sulfone. Data is compiled from various sources and represents typical ranges.[\[3\]](#)[\[11\]](#)

Hydrolysis Kinetics

The competing hydrolysis reaction is a critical factor in the application of triazine dyes. The rate of hydrolysis is dependent on temperature and pH.

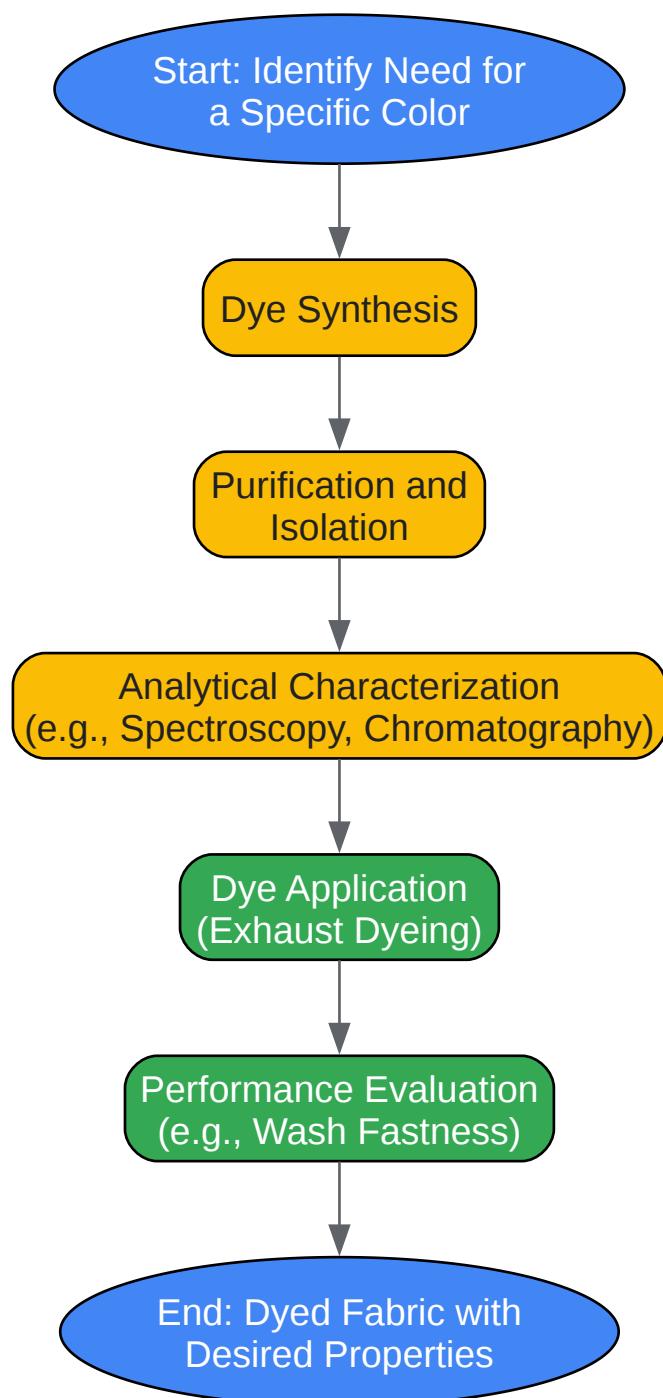
Dye Type	Temperature (°C)	pH	Pseudo-first-order Rate Constant (k)	Reference
Monochlorotriazine	50	10.9	Varies	[7]
Monochlorotriazine	80	10.9	~33 times higher than at 50°C	[7]

Experimental Protocol: Determination of Wash Fastness (ISO 105 C06)

This protocol provides a standardized method for assessing the resistance of the color of textiles to washing.[12][13][14]

Apparatus and Materials:

- Launder-Ometer or similar apparatus
- Stainless steel balls
- Multifibre adjacent fabric (e.g., SDC DW)
- ECE reference detergent
- Sodium perborate
- Grey scale for assessing change in color (ISO 105-A02)
- Grey scale for assessing staining (ISO 105-A03)


Procedure:

- Prepare a composite specimen by stitching the dyed fabric (10 cm x 4 cm) between two pieces of multifibre adjacent fabric of the same size.

- Prepare the wash liquor containing ECE detergent (4 g/L) and sodium perborate (1 g/L) in deionized water.
- Place the composite specimen, the required volume of wash liquor, and stainless steel balls into a stainless steel container.
- Mount the container in the Launder-Ometer and agitate for the specified time and temperature (e.g., 40°C for 30 minutes for test A1S).
- After the test, remove the specimen, rinse it with cold deionized water, and then with warm deionized water.
- Unstitch the composite specimen, leaving it attached at one of the shorter sides.
- Dry the specimen in air at a temperature not exceeding 60°C.
- Assess the change in color of the dyed specimen and the staining of the multifibre adjacent fabric using the respective grey scales under standard lighting conditions.

Logical Workflow: From Synthesis to Application

The entire process, from the creation of a triazine-based reactive dye to its final application on a textile substrate, follows a logical workflow.

[Click to download full resolution via product page](#)

Caption: Logical workflow from dye synthesis to final application.

Conclusion

The development of triazine-based reactive dyes has been a journey of continuous chemical innovation, driven by the demand for brighter, more permanent, and more efficiently applied colors. From the highly reactive first-generation dichlorotriazines to the high-performance bifunctional dyes of today, this class of colorants has indelibly shaped the landscape of textile dyeing. A thorough understanding of their synthesis, reaction mechanisms, and application protocols, as detailed in this guide, is essential for researchers and professionals seeking to further advance the field of dye chemistry and textile coloration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jetir.org [jetir.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. worlddyeveristy.com [worlddyeveristy.com]
- 9. Mastering Hot Brand Reactive Dyes: Stunning Results Revealed [lawyersnjurists.com]
- 10. textilelearner.net [textilelearner.net]
- 11. researchgate.net [researchgate.net]
- 12. textilestudycenter.com [textilestudycenter.com]
- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 14. textilelearner.net [textilelearner.net]
- To cite this document: BenchChem. [The Genesis and Evolution of Triazine-Based Reactive Dyes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12281969#history-and-development-of-triazine-based-reactive-dyes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com